2-Fluoropyridine-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

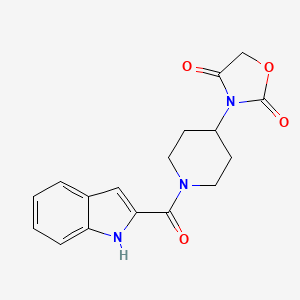

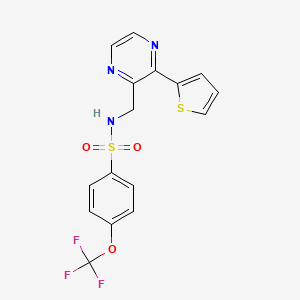

2-Fluoropyridine-4-sulfonyl chloride, also known as 4-Pyridinesulfonyl chloride, 2-fluoro-, is a chemical compound with the molecular formula C5H3ClFNO2S . It has a molar mass of 195.6 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest due to their unique physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The molecular structure of this compound is influenced by the presence of the strong electron-withdrawing substituent in the aromatic ring . This results in interesting and unusual physical, chemical, and biological properties .Physical And Chemical Properties Analysis

This compound has a molar mass of 195.6 . Further physical and chemical properties are not well-documented.Aplicaciones Científicas De Investigación

Ruthenium-catalyzed Meta Sulfonation

2-Fluoropyridine-4-sulfonyl chloride is utilized in catalytic processes involving ruthenium complexes for the selective sulfonation of 2-phenylpyridines. This process demonstrates an atypical regioselectivity, allowing for the introduction of sulfone groups at positions that are challenging to target with traditional electrophilic aromatic substitution reactions (Saidi et al., 2011).

Palladium-Catalyzed C-H Bond Sulfonylation

The compound finds application in palladium-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines. This method allows for the efficient synthesis of halo-substituted diarylsulfones, demonstrating the compound's versatility in facilitating bond formation without affecting sensitive C–halo bonds, enabling further functionalization (Sasmal et al., 2018).

Metal-Free Heterocycle Functionalization

In a metal- and irradiation-free protocol, this compound serves as a precursor in the direct C–H bis[(trifluoromethyl)sulfonyl]ethylation of heterocycles. This application highlights its role in the late-stage modification of pharmaceuticals and the development of new materials, including water-soluble fluorescent dyes (Almendros et al., 2018).

Synthesis of Sulfonamides and Sulfonyl Fluorides

The ability of this compound to facilitate the synthesis of sulfonamides and sulfonyl fluorides from heteroaryl thiols at low temperatures showcases its utility in organic synthesis, particularly in the generation of compounds with potential medicinal chemistry applications (Wright & Hallstrom, 2006).

Novel Polymer Electrolyte Membranes

In materials science, derivatives of this compound contribute to the development of novel polymer electrolyte membranes for high-temperature fuel cells. These polymers exhibit exceptional film-forming properties, mechanical integrity, and high thermal stability, crucial for the next generation of fuel cell technologies (Pefkianakis et al., 2005).

Safety and Hazards

The safety data sheet for 2-Fluoropyridine indicates that it may cause respiratory irritation, serious eye irritation, skin irritation, and is a flammable liquid and vapour . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to keep away from heat/sparks/open flames/hot surfaces .

Direcciones Futuras

The future directions for the study and application of 2-Fluoropyridine-4-sulfonyl chloride and other fluorinated pyridines are promising. They present a special interest as potential imaging agents for various biological applications . The interest toward development of fluorinated chemicals has been steadily increased .

Mecanismo De Acción

Fluorinated pyridines are a class of compounds that have been of interest due to their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring gives fluoropyridines reduced basicity and they are usually less reactive than their chlorinated and brominated analogues . They have been used in the synthesis of various compounds, including some herbicides and insecticides .

The synthesis of fluorinated pyridines often involves reactions such as the Umemoto reaction and the Balts-Schiemann reaction . For example, 4-Fluoropyridinone, a type of fluorinated pyridine, has been synthesized by the Balts-Schiemann reaction from 2-chloro-4-fluoropyridine .

In terms of pharmacokinetics, the properties of fluorinated pyridines would depend on the specific compound and its structure. Generally, the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new pharmaceuticals and agricultural products with improved physical, biological, and environmental properties .

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. This would also depend on the specific compound and its structure. For fluorinated pyridines, their stability and reactivity can be influenced by factors such as temperature and the presence of other reactants .

Propiedades

IUPAC Name |

2-fluoropyridine-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-1-2-8-5(7)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSAXAXDIQUFEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2200293-23-6 |

Source

|

| Record name | 2-fluoropyridine-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2625646.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2625648.png)

![4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2625652.png)

![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2625653.png)

![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/no-structure.png)

![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide;hydrochloride](/img/structure/B2625664.png)